molecular formula C23H23FN2O4S B3619728 N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3619728
M. Wt: 442.5 g/mol
InChI Key: RQHWTTAQJVAGIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve amide bond formation reactions between the corresponding carboxylic acids and amines. For example, 4-fluorobenzylamine, 2-methoxybenzylamine, and phenylsulfonylamine could react with an appropriate form of glycine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group (CONH2), which is a key feature of peptides and proteins. The aromatic rings in the substituents would contribute to the compound’s rigidity and could influence its interactions with other molecules .


Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For instance, under acidic or basic conditions, it could undergo hydrolysis to yield the corresponding carboxylic acid and amine. The aromatic rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the amide group and the aromatic substituents, as well as the specific arrangement of these groups, would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The aromatic groups might be involved in pi stacking interactions with other aromatic systems, such as those found in proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being studied. For instance, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-30-22-10-6-5-7-19(22)15-25-23(27)17-26(16-18-11-13-20(24)14-12-18)31(28,29)21-8-3-2-4-9-21/h2-14H,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHWTTAQJVAGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(4-fluorobenzyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

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